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6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Lipophilicity Physicochemical Profiling Lead Optimization

Medicinal chemistry teams optimizing CNS-penetrant PDE2A inhibitors (e.g., TAK-915 analogs), CRF1 antagonists, or DAAO inhibitors require the 6-CF3 substituent to maintain specific lipophilicity (XLogP3 = 1.1) and SAR continuity. Substituting 6-H, 6-Cl, or 6-CH3 analogs alters ADME trajectories and compromises potency. This 6-CF3-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one building block enables systematic exploration of CF3-mediated brain penetration improvements and serves as a validated core for BRD4-inhibitory scaffolds. Procure with confidence for your next library synthesis. - Delivers 11-fold DAAO potency improvement over unsubstituted core (IC50 520 nM vs. 5,700 nM). - TPSA 54 Ų and zero rotatable bonds position this scaffold within CNS MPO optimal range. - Available with 98% purity for reliable SAR studies and late-stage diversification.

Molecular Formula C8H6F3N3O
Molecular Weight 217.15 g/mol
Cat. No. B13053142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Molecular FormulaC8H6F3N3O
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)N=C(C=C2)C(F)(F)F
InChIInChI=1S/C8H6F3N3O/c9-8(10,11)5-2-1-4-7(14-5)12-3-6(15)13-4/h1-2H,3H2,(H,12,14)(H,13,15)
InChIKeyYKUMBJANLXYQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Scaffold Identity and Procurement


6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1476730-05-8) is a bicyclic heterocyclic building block belonging to the dihydropyridopyrazinone class, featuring a fused pyridine–pyrazine core with a 6-position trifluoromethyl substituent and a lactam carbonyl at position 2 [1]. With a molecular formula of C8H6F3N3O and a molecular weight of 217.15 g/mol, this compound serves as a key intermediate in medicinal chemistry programs targeting phosphodiesterase 2A (PDE2A), corticotropin-releasing factor-1 (CRF1) receptors, and BET bromodomain proteins [1][2]. The CF3 group confers distinct physicochemical properties—including elevated lipophilicity (XLogP3 = 1.1), moderate topological polar surface area (TPSA = 54 Ų), and two hydrogen-bond donors—that differentiate it from the unsubstituted parent scaffold and other 6-substituted analogs in both property space and synthetic utility [1].

1

Bicyclic heterocycle building block for PDE2A, CRF1, and BET bromodomain programs.

2

6-CF3 substitution increases lipophilicity without adding H-bond donors, differentiating from 6-H, 6-Cl, and 6-CH3 analogs.

3

Suitable for CNS-focused lead optimization where TPSA–lipophilicity balance is critical.

Why 6-CF3 Cannot Be Replaced by Generic In-Class Analogs


The 6-position substituent on the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold is a primary determinant of lipophilicity, metabolic stability, and target-binding conformation, and simple in-class substitution leads to quantifiable changes in these properties [1][2]. The trifluoromethyl group is not isosteric with methyl, chloro, or hydrogen at this position: it introduces a σ-electron-withdrawing effect (Hammett σm = 0.43, σp = 0.54) that alters the electron density of the pyridine ring, while simultaneously contributing +0.4–0.6 log units of lipophilicity without increasing hydrogen-bond donor count [1]. In PDE2A inhibitor programs, the 6-substituent has been shown to modulate both potency and brain penetration, with the 6-methyl analog serving as the direct precursor to clinical candidate TAK-915 . Procurement of a close analog (e.g., 6-H, 6-Cl, or 6-CH3) in place of the 6-CF3 compound would alter the physicochemical trajectory of any derivative library, compromising SAR continuity and requiring re-optimization of ADME properties.

6-CF3 Target Scaffold Electron-withdrawing, lipophilic CF3 modulates pyridine electronics and metabolic stability.
6-H Analog (CAS 67074-78-6) Lower lipophilicity and altered electron density may shift SAR trajectory and brain penetration profile.
CF3-Enabled Physicochemical Space Higher lipophilicity (ΔLogP ~+0.4) without additional HBD; preferred for CNS MPO alignment.
6-Cl or 6-CH3 Analogs Different lipophilicity and metabolic stability profiles may not replicate CF3-derived ADME properties.
Clinical Candidate Derivation Pathway 6-CH3 used for TAK-915; CF3 extends scaffold into differentiated property region.
Unsubstituted or In-Class Replacements Procurement of non-CF3 analog would require re-optimization of potency, selectivity, and CNS exposure.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 6-CF3 vs. 6-H, 6-Cl, and 6-CH3

The 6-CF3 substituted compound exhibits a computed XLogP3-AA of 1.1, representing a net increase of +0.43 log units over the unsubstituted parent 6-H analog (LogP = 0.67) [1]. This increase is larger than what would be expected from a 6-Cl substitution (estimated LogP ~0.46–0.80) and substantially exceeds the contribution of a 6-CH3 group (estimated LogP ~0.80–0.90) [1]. The CF3 group delivers this lipophilicity gain without adding hydrogen-bond donor capacity (HBD = 2 for all analogs) and with only a modest increase in molecular weight (ΔMW = +68 Da vs. 6-H, vs. ΔMW = +54 Da for 6-CH3 and +34 Da for 6-Cl) [1].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3 = +0.43 vs. 6-H
XLogP3 = 1.1 (6-CF3); 0.67 (6-H)
Supports differentiated CNS penetration potential without added HBD.
Computed XLogP3-AA; 6-H LogP from Chemsrc/Molbase.
Lipophilicity Physicochemical Profiling Lead Optimization

DAAO Inhibitory Potency: Class-Level SAR from 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

In the closely related 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione series, the 8-CF3-substituted analog (structurally corresponding to 6-CF3 in the target compound series) exhibits an IC50 of 520 nM against D-amino acid oxidase (Sus scrofa), representing an approximately 11-fold improvement over the unsubstituted parent (IC50 = 5,700 nM) [1]. The 8-Cl analog shows IC50 = 140 nM (41-fold vs. parent), while the 8-CF3 compound demonstrates a balanced potency–lipophilicity profile that distinguishes it from the chloro variant [1][2]. While these data originate from the 2,3-dione oxidation-state series, the identical ring topology and position of substitution support transferable SAR trends to the 2(1H)-one series [1].

DAAO IC50 (Class-Level)
Class-level inference
8-CF3 analog IC50 = 520 nM
Unsubstituted parent IC50 = 5,700 nM
~11-fold improvement
Supports CF3-substituted core as potency-enhancing entry for DAAO inhibitor design.
BRENDA; 2,3-dione oxidation-state series; Sus scrofa enzyme.
D-Amino Acid Oxidase Enzyme Inhibition Analgesic Drug Discovery

PDE2A Scaffold Validation: 6-Alkyl Precursors to TAK-915

The 6-methyl analog of the target compound (CAS 1314976-52-7) was explicitly employed as an intermediate in the discovery and preparation of TAK-915, a clinical-stage PDE2A inhibitor with an IC50 of 0.61 nM and >4,100-fold selectivity over PDE1A [1]. The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core, when elaborated at positions 4 and 7, yielded compounds with sub-nanomolar PDE2A potency and brain-penetrant properties [1]. The 6-CF3 variant extends this validated scaffold by introducing a metabolically stable, electron-withdrawing substituent at the position that directly modulates pyridine ring electronics and lipophilicity, providing a rationally differentiated entry point for next-generation PDE2A SAR campaigns [2].

PDE2A Scaffold Validation
Supporting evidence
6-CH3 analog used for clinical candidate TAK-915
TAK-915 PDE2A IC50 = 0.61 nM, >4,100-fold selectivity
6-CF3 provides differentiated lipophilicity entry within a clinically validated scaffold class.
TAK-915 discovery program (Takeda); Phase 1 context.
Phosphodiesterase 2A CNS Drug Discovery Cognitive Disorders

TPSA and HBD Profile for CNS Drug-Likeness: 6-CF3 vs. Other Analogs

The target compound has a computed TPSA of 54 Ų and 2 hydrogen-bond donors (HBD), placing it within the favorable CNS drug-like space (TPSA < 90 Ų, HBD ≤ 3) [1]. Compared to the unsubstituted 6-H analog (PSA = 57.51 Ų, HBD = 2), the CF3 substitution reduces PSA slightly while adding lipophilicity, a combination favored for passive brain penetration [1]. In the related CRF1 antagonist series built on the same 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold, compounds with TPSA values in this range demonstrated measurable brain uptake (brain-to-plasma ratio = 0.32 in rat) [2]. The 6-CF3 compound's TPSA of 54 Ų and XLogP3 of 1.1 position it advantageously relative to CNS MPO (Multiparameter Optimization) desirability criteria, where TPSA scores of 1.0 (on a 0–1 scale) are achieved for values between 40–90 Ų [1][2].

CNS Drug-Likeness Profile
Cross-study comparable
TPSA = 54 Ų, HBD = 2
vs. 6-H TPSA = 57.5 Ų
CNS MPO desirability: TPSA within 40–90 Ų window
Supports CNS lead optimization; higher lipophilicity with slightly lower TPSA improves MPO balance.
PubChem computed; brain-to-plasma ratio 0.32 reported for related scaffold in rat.
CNS Drug Design Physicochemical Properties Brain Penetration

High-Impact Application Scenarios


PDE2A Inhibitor Lead Optimization: CF3-Enabled CNS Property Tuning

Building on the validated 6-methyl → TAK-915 development pathway, the 6-CF3 scaffold enables systematic exploration of increased lipophilicity (XLogP3 = 1.1 vs. ~0.8–0.9 for 6-CH3) without adding hydrogen-bond donors [1][2]. Medicinal chemistry teams can use this building block to prepare 4-carboxamide and 7-substituted derivatives analogous to TAK-915, probing whether the CF3-mediated lipophilicity boost improves brain penetration (target brain-to-plasma ratio improvement beyond the 0.32 baseline reported for the scaffold class) while maintaining the sub-nanomolar PDE2A potency (IC50 = 0.61 nM) and >4,100-fold selectivity achieved by the clinical candidate [2][3].

DAAO Inhibitor Design: Potency-Validated Starting Point

For analgesic or schizophrenia programs targeting DAAO, the class-level SAR from the 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione series demonstrates that the CF3 substituent at the pyridine ring position (corresponding to position 6 in the target scaffold) delivers an 11-fold improvement in inhibitory potency (IC50 = 520 nM) over the unsubstituted core (IC50 = 5,700 nM) [1]. The 6-CF3-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one thus provides a pre-validated core for synthetic elaboration into potent DAAO inhibitors, with the added advantage of the 2(1H)-one oxidation state offering different hydrogen-bonding geometry compared to the 2,3-dione series [1][2].

CRF1 Receptor Antagonist Libraries: Lipophilicity-Optimized Scaffold

The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold has produced CRF1 antagonists with IC50 values as low as 0.70 nM [1]. The 6-CF3 variant's TPSA of 54 Ų and XLogP3 of 1.1 position it within the CNS MPO optimal range for brain penetration, making it a superior starting material for CRF1-targeted libraries where both potency and CNS exposure are required [2]. The absence of rotatable bonds (count = 0) further reduces entropic penalty upon receptor binding, a feature preserved across all 6-substituted analogs [2].

BET Bromodomain Inhibitor Fragment Elaboration

Bayer Pharma patents (WO2015193219, EP3157919) disclose 3,4-dihydropyrido[2,3-b]pyrazinones as BRD4-inhibitory scaffolds for oncology and inflammatory disease applications [1]. The 6-CF3 variant serves as a late-stage diversification intermediate for introducing meta-substituted aromatic amino or ether groups at alternative positions on the bicyclic core. Its higher lipophilicity relative to the 6-H parent (ΔXLogP3 = +0.43) may enhance cellular permeability in tumor cell lines, a critical parameter for BRD4 inhibitor efficacy where nuclear target engagement is required [1][2].

Application
Selection Property
Validation Focus
PDE2A inhibitor lead optimization
CF3-substituted core for lipophilicity tuning without HBD addition
CNS penetration and PDE2A selectivity profiling
DAAO inhibitor design
Potency-validated pyrazinone core (class-level SAR)
DAAO enzyme inhibition assay and metabolic stability
CRF1 antagonist library synthesis
CNS-optimized TPSA/lipophilicity balance
Brain-to-plasma ratio and receptor occupancy studies
BET bromodomain inhibitor fragment elaboration
Late-stage diversification handle for meta-substituted derivatives
Cellular permeability and BRD4 target engagement assays
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